molecular formula C21H16F3N5O2 B6480414 2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 863446-68-8

2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6480414
CAS No.: 863446-68-8
M. Wt: 427.4 g/mol
InChI Key: XRCOHMZIRKOZAW-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidin-4-one derivative with a 4-methylphenyl substituent at position 1 and an acetamide group linked to a 2-(trifluoromethyl)phenyl moiety. The pyrazolo[3,4-d]pyrimidinone core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methylphenyl group contributes to lipophilicity, while the trifluoromethylphenyl moiety enhances metabolic stability and bioavailability due to the electron-withdrawing effects of the CF₃ group.

Properties

IUPAC Name

2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-13-6-8-14(9-7-13)29-19-15(10-26-29)20(31)28(12-25-19)11-18(30)27-17-5-3-2-4-16(17)21(22,23)24/h2-10,12H,11H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCOHMZIRKOZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Key Structural Differences Molecular Formula Melting Point (°C) Mass (M+1) Key Features
Target Compound 4-methylphenyl, 2-(trifluoromethyl)phenyl C₂₂H₁₈F₃N₅O₂ N/A N/A High lipophilicity (CF₃), moderate steric bulk (methylphenyl)
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-fluorophenyl instead of 4-methylphenyl C₂₁H₁₅F₄N₅O₂ N/A N/A Enhanced electronic effects (F substituent); potential improved solubility
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide Benzyl group instead of 2-(trifluoromethyl)phenyl C₂₁H₁₈FN₅O₂ N/A N/A Reduced metabolic stability (benzyl vs. CF₃); increased π-π interactions
Example 83 (Chromen-4-one derivative) Chromen-4-one core, dimethylamino substituent C₃₂H₂₈F₂N₆O₃ 302–304 571.198 Complex pharmacokinetics; high thermal stability (MP >300°C)
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimidoindole core, thioether linkage C₂₁H₁₆F₃N₅O₂S N/A N/A Thioether enhances enzyme binding; trifluoromethoxy improves bioavailability

Key Observations:

Substituent Effects: Fluorine vs. Trifluoromethyl vs. Benzyl: The trifluoromethyl group in the target compound likely confers higher metabolic stability than the benzyl group in , which is prone to oxidative metabolism.

Core Modifications :

  • The chromen-4-one derivative demonstrates that heterocyclic expansions (e.g., fused rings) can increase thermal stability but may complicate synthesis.
  • The pyrimidoindole core in introduces a sulfur atom, which could enhance binding to cysteine-rich enzyme active sites.

Pharmacokinetic Predictions: The target compound’s trifluoromethyl group and methylphenyl substituent balance lipophilicity and steric effects, suggesting moderate oral bioavailability.

Research Findings and Limitations

  • Activity Data: No direct biological data (e.g., IC₅₀, binding assays) are available for the target compound. However, pyrazolo[3,4-d]pyrimidinones are frequently associated with kinase inhibition (e.g., JAK2, EGFR) .
  • Synthetic Feasibility : The synthesis route for and involves Suzuki couplings or acetamide linkages, suggesting the target compound could be synthesized similarly.
  • Toxicity : Fluorinated analogs often show reduced toxicity due to enhanced stability, but methyl groups may increase off-target interactions.

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